molecular formula C5H3FN4 B6238327 5-azido-2-fluoropyridine CAS No. 864866-13-7

5-azido-2-fluoropyridine

Cat. No.: B6238327
CAS No.: 864866-13-7
M. Wt: 138.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Azido-2-fluoropyridine: is a heterocyclic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of an azido group (-N₃) and a fluorine atom attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-azido-2-fluoropyridine typically involves the introduction of the azido group to a fluoropyridine precursor. One common method is the diazotization of 2-amino-5-fluoropyridine followed by azidation using sodium azide. The reaction conditions often include the use of an inert atmosphere and controlled temperatures to ensure the stability of the azido group .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring safety measures due to the potentially explosive nature of azides .

Chemical Reactions Analysis

Types of Reactions: 5-Azido-2-fluoropyridine can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.

    Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents.

Common Reagents and Conditions:

    Sodium Azide: Used for azidation reactions.

    Reducing Agents: Such as hydrogen gas or hydrazine for reduction reactions.

    Catalysts: Transition metal catalysts for cycloaddition reactions.

Major Products:

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from the reduction of the azido group.

Scientific Research Applications

Chemistry: 5-Azido-2-fluoropyridine is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and fluorinated molecules. Its unique reactivity makes it valuable for developing new synthetic methodologies .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. The azido group can be converted to various functional groups, enabling the synthesis of compounds with potential therapeutic applications .

Industry: The compound’s reactivity and ability to form stable derivatives make it useful in materials science, particularly in developing new materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of 5-azido-2-fluoropyridine primarily involves its reactivity due to the presence of the azido group and the fluorine atom. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are important in various biological and chemical processes. The fluorine atom’s electron-withdrawing nature also influences the compound’s reactivity and stability .

Comparison with Similar Compounds

    2-Azido-5-fluoropyridine: Similar structure but with different substitution patterns.

    5-Azido-2-chloropyridine: Chlorine atom instead of fluorine.

    5-Azido-2-bromopyridine: Bromine atom instead of fluorine.

Uniqueness: 5-Azido-2-fluoropyridine is unique due to the combination of the azido group and the fluorine atom, which imparts distinct reactivity and stability compared to its analogs. The presence of fluorine enhances the compound’s potential in medicinal chemistry and materials science due to its influence on biological activity and chemical properties .

Properties

CAS No.

864866-13-7

Molecular Formula

C5H3FN4

Molecular Weight

138.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.